(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
Description
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is a chiral amine featuring a fluorinated aromatic ring and a prop-2-enylamine backbone. The compound’s structure includes a 3-fluoro-4-(trifluoromethoxy)phenyl group attached to the first carbon of a prop-2-enyl chain, with the amine moiety at the terminal position. Such fluorinated aromatic amines are often explored in drug discovery due to their metabolic stability, lipophilicity, and ability to modulate target binding .
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2/t8-/m1/s1 |
InChI Key |
HBALIGWTTOQVKU-MRVPVSSYSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like hexane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine
Structural Difference : Replaces the 4-trifluoromethoxy (OCF₃) group with a trifluoromethyl (CF₃) substituent.
Key Comparisons :
| Property | (1R)-OCF₃ Compound | (1R)-CF₃ Compound (CAS 1213131-84-0) |
|---|---|---|
| Molecular Formula | C₁₀H₉F₄NO | C₁₀H₉F₄N |
| Molecular Weight (g/mol) | ~235 | 219.18 |
| Substituent Electronic Effect | Strong electron-withdrawing (OCF₃) | Moderate electron-withdrawing (CF₃) |
| Lipophilicity (LogP) | Higher (due to OCF₃ polarity) | Lower (CF₃ is less polar) |
Research Implications :
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
Structural Difference : Enantiomeric configuration at the chiral center (1S vs. 1R).
Key Comparisons :
| Property | (1R)-Enantiomer | (1S)-Enantiomer |
|---|---|---|
| Stereochemistry | R-configuration | S-configuration |
| Pharmacological Activity | Target-specific (e.g., receptor binding) | Potentially inactive or antagonistic |
Research Implications :
Fluorinated Aromatic Compounds in Pharmaceuticals (e.g., Aprepitant)
Structural Context: Aprepitant (CAS 1148113-53-4) contains a 3,5-bis(trifluoromethyl)phenyl group and a morpholino-triazolone core .
| Property | (1R)-OCF₃ Compound | Aprepitant |
|---|---|---|
| Core Structure | Prop-2-enylamine | Morpholino-triazolone |
| Fluorine Substituents | 3-F, 4-OCF₃ | 3,5-CF₃ on phenyl ring |
| Therapeutic Use | Undefined (research phase) | NK1 receptor antagonist |
Research Implications :
- Both compounds leverage fluorinated aromatic groups to enhance metabolic stability and target affinity.
- The OCF₃ group in the target compound may offer unique electronic effects compared to Aprepitant’s CF₃ groups, influencing receptor binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
